molecular formula C25H23ClIN3O4 B1663873 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate CAS No. 84650-60-2

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate

Cat. No. B1663873
CAS RN: 84650-60-2
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C44H36O22 . It has a high molecular weight of 916.743 Da . The structure contains multiple hydroxy groups, a chromen ring, and a benzoate group .


Molecular Structure Analysis

The molecule has a complex structure with multiple aromatic rings, hydroxy groups, and a benzoate group . It also contains a chromen ring, which is a fused six-membered and five-membered ring .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.0 g/cm³ . It has a boiling point of 1425.7±0.0 °C at 760 mmHg . The compound has a molar refractivity of 216.7±0.0 cm³ . It has 22 hydrogen bond acceptors and 17 hydrogen bond donors . It also has 29 freely rotating bonds .

Scientific Research Applications

Antioxidant Components in Tea Polyphenols

One of the significant scientific applications of 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate, commonly found in epigallocatechin gallate (EGCG) and its isomers in tea polyphenols, lies in its antioxidant properties. Using density functional theory, researchers have optimized the molecular configuration of these compounds, leading to insights into their electrophilic and nucleophilic sites. These sites are crucial for their action against oxygen free radicals, which are substances that accelerate aging (Tian-yu Tang et al., 2021).

Cytotoxic Activities

In a study exploring the cytotoxic activities of various compounds, including 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate derivatives, researchers isolated new compounds from the young leaves of Triplaris cumingiana. These compounds were evaluated for their cytotoxic activities against various human cancer cell lines, showcasing their potential in cancer research (A. Hussein et al., 2005).

Synthesis and Spectral Analysis

Another application is found in the synthesis and spectroscopic analysis of analogues of this compound, such as genistein and apigenin. These studies involve quantum mechanical studies and simulations of IR spectra, providing insights into the reactivity and stability of these compounds. The photovoltaic efficiency of these compounds was also studied, indicating their potential use in energy-related applications (J. S. Al-Otaibi et al., 2020).

Pharmaceutical Applications

In pharmaceutical research, the compound has been utilized in the synthesis of new molecular hybrids for potential useas antidiabetic agents. A study involving the design of novel series based on molecular hybridization techniques showcased these compounds' inhibitory activity against α-glucosidase and α-amylase, making them potential antidiabetic agents (V. Telvekar et al., 2020).

Synthesis of Chromene Derivatives

The synthesis of chromene derivatives, including those related to 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate, has been a focus in organic chemistry. These syntheses are crucial for developing photochromic materials and biologically active natural products. The study of these derivatives contributes to understanding their chemical properties and potential applications in various fields (Manish Rawat et al., 2006).

Spectroscopy and Electrochemistry

Research on 4-hydroxycoumarin derivatives, closely related to the compound , has been conducted to assess their potential application as fluorescent probes in molecular biology and medicine. These studies involve analyzing absorption and fluorescence characteristics, highlighting their utility in diagnostic and therapeutic applications (T. Deligeorgiev et al., 2008).

Antioxidant Properties

Another critical area of application is in investigating the antioxidant properties of various derivatives. Studies have focused on measuring the activity of these compounds in vitro, particularly in free radical scavenging. This research holds promise for developing new antioxidant agents in pharmaceuticals and nutraceuticals (S. Stanchev et al., 2009).

properties

IUPAC Name

[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859570
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate

CAS RN

84650-60-2
Record name Tea, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
Reactant of Route 2
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5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
Reactant of Route 3
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5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
Reactant of Route 5
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5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
Reactant of Route 6
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate

Citations

For This Compound
89
Citations
T Tang, J Yu, L Yuan, L Lu, Y Tang - Russian Journal of Physical …, 2021 - Springer
Epigallocatechin gallate (EGCG or (2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate) and its isomers gallocatechin gallate (GCG …
Number of citations: 2 link.springer.com
G He, X Hou, M Han, S Qiu, Y Li, S Qin… - Journal of Food …, 2022 - Elsevier
The chemical constituents of tea leaves are influenced by many factors, such as cultivar, soil, climate, harvest season and manufacturing process. The effects of harvest season on the …
Number of citations: 20 www.sciencedirect.com
N Cichon, J Saluk-Bijak, L Gorniak, L Przyslo, M Bijak - Antioxidants, 2020 - mdpi.com
Neuroplasticity is a complex physiological process occurring in the brain for its entire life. However, it is of particular importance in the case of central nervous system (CNS) disorders. …
Number of citations: 42 www.mdpi.com
B Peter, S Bosze, R Horvath - European Biophysics Journal, 2017 - Springer
Herbs and traditional medicines have been applied for thousands of years, but researchers started to study their mode of action at the molecular, cellular and tissue levels only recently. …
Number of citations: 87 link.springer.com
G Sferrazza, M Corti, G Brusotti, P Pierimarchi… - … Pharmaceutica Sinica B, 2020 - Elsevier
The Wnt/β-catenin signaling is a conserved pathway that has a crucial role in embryonic and adult life. Dysregulation of the Wnt/β-catenin pathway has been associated with diseases …
Number of citations: 52 www.sciencedirect.com
P Wang, F Long, H Lin, S Wang, T Wang - Oxidative Medicine and …, 2022 - hindawi.com
Nowadays, cancer has become the second leading cause of death worldwide. Radiotherapy (RT) is the mainstay in management of carcinoma; however, overcoming radioresistance …
Number of citations: 11 www.hindawi.com
RP Kampa, A Sęk, P Bednarczyk… - Journal of Pharmacy …, 2023 - academic.oup.com
Objectives Acute myocardial ischemia is one of the major causes of illness in western society. Reduced coronary blood supply leads to cell death and loss of cardiomyocyte population, …
Number of citations: 7 academic.oup.com
F Shahid, Noreen, R Ali, SL Badshah, SB Jamal… - Molecules, 2021 - mdpi.com
Hepatitis C is affecting millions of people around the globe annually, which leads to death in very high numbers. After many years of research, hepatitis C virus (HCV) remains a serious …
Number of citations: 8 www.mdpi.com
S Kim, S Jo, MS Kim, H Kam, DH Shin - Biochemical Journal, 2021 - portlandpress.com
Flavonoids play beneficial roles in various human diseases. In this study, a flavonoid library was employed to probe inhibitors of d-glycero-β-d-manno-heptose-1-phosphate …
Number of citations: 4 portlandpress.com
VJ Lee, MC Heffern - Frontiers in Chemistry, 2022 - frontiersin.org
Flavonoids are polyphenolic small molecules that are abundant in plant products and are largely recognized for their beneficial health effects. Possessing both antioxidant and …
Number of citations: 7 www.frontiersin.org

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